

"solubility of 4-Methoxy-3-(trifluoromethyl)benzonitrile in organic solvents"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)benzonitrile
Cat. No.:	B1586608

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-Methoxy-3-(trifluoromethyl)benzonitrile** in Organic Solvents

Foreword: Understanding Solubility as a Critical Parameter

In the realms of drug development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property. It dictates the viability of a compound in formulation, its behavior in reaction media, and its potential for purification and analysis. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic—it is a critical determinant of a project's trajectory and success. This guide focuses on **4-Methoxy-3-(trifluoromethyl)benzonitrile**, a substituted aromatic nitrile with significant potential as a building block in pharmaceutical and agrochemical research. Its unique combination of a methoxy, a trifluoromethyl, and a nitrile group presents a complex and interesting case for solubility analysis. This document provides a deep dive into the theoretical underpinnings of its solubility, predictive assessments in a range of organic solvents, and the definitive experimental protocol for its empirical determination.

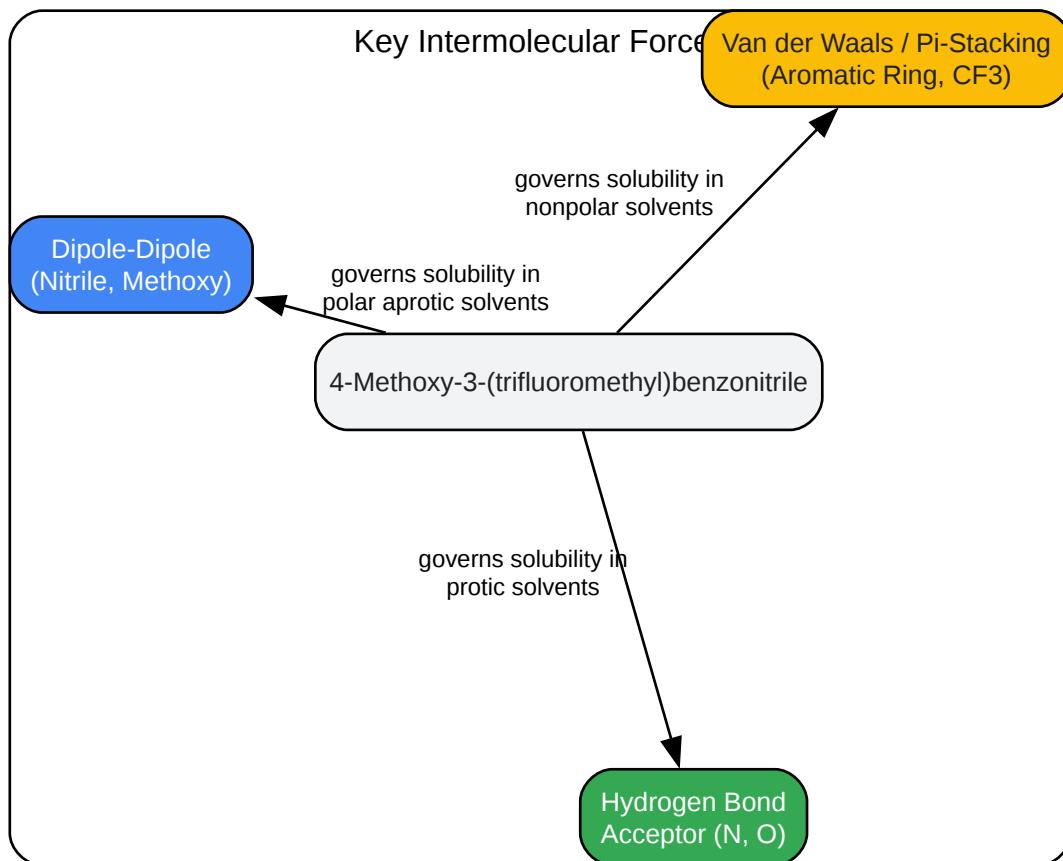
Physicochemical Characterization of the Solute

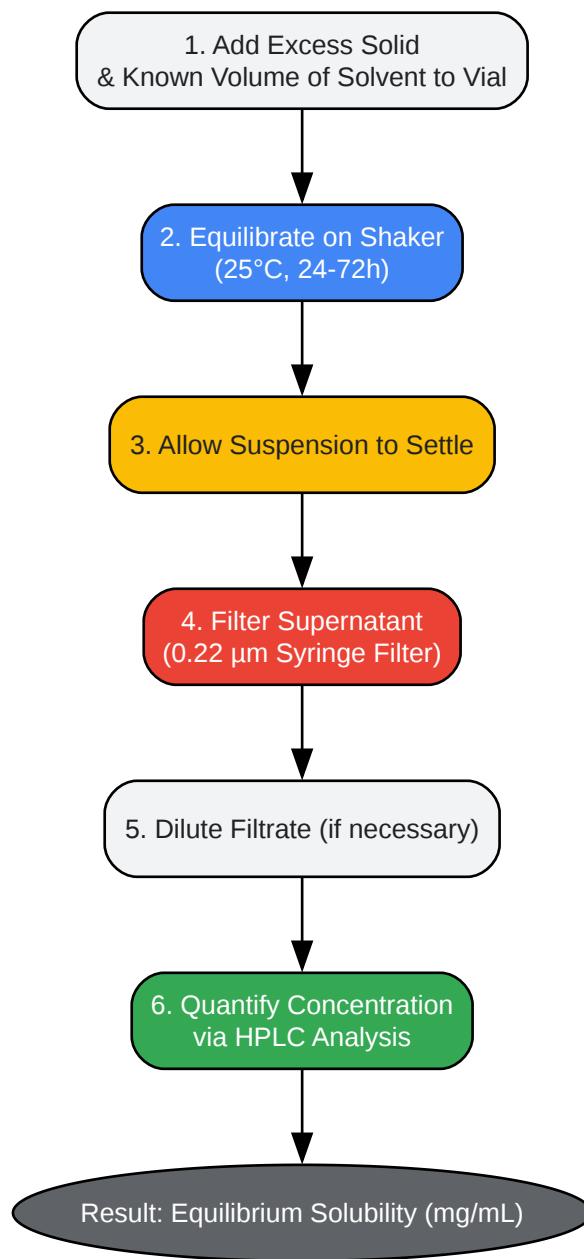
A molecule's intrinsic properties are the primary determinants of its interaction with solvents. **4-Methoxy-3-(trifluoromethyl)benzonitrile** is a solid at room temperature, with a relatively high

melting point, suggesting significant crystal lattice energy that must be overcome for dissolution to occur.

Table 1: Core Physicochemical Properties of **4-Methoxy-3-(trifluoromethyl)benzonitrile**

Property	Value	Source(s)
IUPAC Name	4-methoxy-3-(trifluoromethyl)benzonitrile	[1]
CAS Number	261951-87-5	[1]
Molecular Formula	C ₉ H ₆ F ₃ NO	[1][2]
Molecular Weight	201.15 g/mol	[2][3]
Melting Point	98 - 100 °C	[1]
Appearance	Solid	[1]
SMILES	COc1ccc(C#N)cc1C(F)(F)F	[4]


Theoretical Solubility Profile: A Structural Analysis


The principle of "like dissolves like" is the guiding tenet for predicting solubility, fundamentally rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules.[5] The structure of **4-Methoxy-3-(trifluoromethyl)benzonitrile** offers competing functionalities that influence its solubility.

- **Aromatic System:** The core benzene ring is hydrophobic and nonpolar, favoring interactions with aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.
- **Nitrile Group (-C≡N):** This is a strongly polar functional group with a significant dipole moment. The nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. This feature is critical for solubility in polar solvents and is known to improve pharmacokinetic properties in drug candidates.[6]
- **Methoxy Group (-OCH₃):** The ether linkage is polar, and the oxygen atom also acts as a hydrogen bond acceptor. This group generally enhances solubility in more polar solvents compared to a simple alkyl group.

- Trifluoromethyl Group (-CF₃): This group is highly electron-withdrawing and is considered lipophilic.^[7] Its presence can significantly alter the electronic properties of the aromatic ring and increase a molecule's solubility in nonpolar and moderately polar organic solvents.^[8]

The interplay between the polar nitrile and methoxy groups and the lipophilic trifluoromethyl group and benzene ring suggests that **4-Methoxy-3-(trifluoromethyl)benzonitrile** will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents where dipole-dipole interactions can be maximized without the energetic cost of disrupting strong hydrogen-bonding networks like that of water.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Methoxy-3-(trifluoromethyl)benzonitrile, 97+% CAS#: [amp.chemicalbook.com]
- 3. CAS 132927-08-3 | 2-Methoxy-4-(trifluoromethyl)benzonitrile - Synblock [synblock.com]
- 4. chem-casts.com [chem-casts.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbino.com]
- To cite this document: BenchChem. ["solubility of 4-Methoxy-3-(trifluoromethyl)benzonitrile in organic solvents"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586608#solubility-of-4-methoxy-3-trifluoromethyl-benzonitrile-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com